molecular formula C16H21N3O3S B5320985 N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide

N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide

Cat. No. B5320985
M. Wt: 335.4 g/mol
InChI Key: KRXSSOMDFPNOPU-UHFFFAOYSA-N
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Description

N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide, also known as BZPS, is a compound that has recently gained attention in the scientific community due to its potential applications in various research fields. BZPS is a sulfamide derivative that has shown promising results in various studies, particularly in the field of neuroscience and cancer research.

Scientific Research Applications

N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide has been shown to have potential applications in various research fields. In the field of neuroscience, this compound has been studied for its ability to modulate the activity of GABA-A receptors. GABA-A receptors are important targets for the treatment of anxiety, insomnia, and epilepsy. This compound has been shown to increase the activity of GABA-A receptors, which could lead to the development of new drugs for these conditions.
In cancer research, this compound has been studied for its ability to inhibit the activity of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound has been shown to inhibit the activity of CA IX, which could lead to the development of new cancer therapies.

Mechanism of Action

The mechanism of action of N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide is not fully understood. However, it has been shown to modulate the activity of GABA-A receptors and inhibit the activity of CA IX. This compound has also been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In studies on GABA-A receptors, this compound has been shown to increase the activity of these receptors, leading to anxiolytic and sedative effects. This compound has also been shown to have neuroprotective effects, possibly due to its antioxidant properties.
In studies on CA IX, this compound has been shown to inhibit the activity of this enzyme, leading to a decrease in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, which could contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide is that it has shown promising results in various studies, particularly in the fields of neuroscience and cancer research. This compound is also relatively easy to synthesize and purify, making it a viable candidate for further research.
One limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets of this compound and how it modulates their activity. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide. In the field of neuroscience, further studies are needed to determine the exact molecular targets of this compound and how it modulates their activity. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal models.
In cancer research, further studies are needed to determine the efficacy of this compound in vivo. Additionally, more studies are needed to determine the safety and efficacy of this compound in combination with other cancer therapies.
Overall, this compound has shown promising results in various studies and could potentially lead to the development of new drugs for the treatment of various conditions. However, further research is needed to fully understand its mechanism of action and determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide involves the reaction of 3-(6-methyl-2-oxopyridin-1(2H)-yl)propylamine with benzyl chloroformate and then with sulfamide. The reaction is carried out in the presence of a base and a solvent, typically dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

1-[3-(benzylsulfamoylamino)propyl]-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-14-7-5-10-16(20)19(14)12-6-11-17-23(21,22)18-13-15-8-3-2-4-9-15/h2-5,7-10,17-18H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXSSOMDFPNOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCCNS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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